molecular formula C12H24OSi B12062080 Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- CAS No. 106810-75-7

Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl-

Cat. No.: B12062080
CAS No.: 106810-75-7
M. Wt: 212.40 g/mol
InChI Key: SXXWUOABOQVPGK-UHFFFAOYSA-N
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Description

Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- is a chemical compound with the molecular formula C12H24OSi and a molecular weight of 212.407 g/mol . This compound is characterized by the presence of a silane group bonded to a 3-cyclohexen-1-yloxy group and a tert-butyl group, along with two methyl groups. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

The synthesis of Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- typically involves the reaction of a silane precursor with a 3-cyclohexen-1-yloxy group under specific conditions. One common method involves the use of chlorodimethylsilane as a starting material, which reacts with 3-cyclohexen-1-ol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanols or siloxanes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes with different substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-cyclohexen-1-yloxy group can be replaced by other nucleophiles such as halides or alkoxides.

    Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form silanols and cyclohexen-1-ol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include silanols, siloxanes, and substituted silanes.

Scientific Research Applications

Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- involves its interaction with molecular targets through its reactive silane group. The compound can form covalent bonds with hydroxyl groups on surfaces or biomolecules, leading to the formation of stable siloxane linkages. This reactivity is exploited in various applications, such as surface modification and bioconjugation .

Comparison with Similar Compounds

Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- can be compared with other similar compounds, such as:

The uniqueness of Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.

Properties

CAS No.

106810-75-7

Molecular Formula

C12H24OSi

Molecular Weight

212.40 g/mol

IUPAC Name

tert-butyl-cyclohex-3-en-1-yloxy-dimethylsilane

InChI

InChI=1S/C12H24OSi/c1-12(2,3)14(4,5)13-11-9-7-6-8-10-11/h6-7,11H,8-10H2,1-5H3

InChI Key

SXXWUOABOQVPGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC=CC1

Origin of Product

United States

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